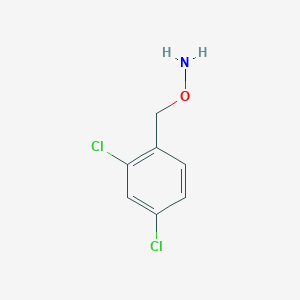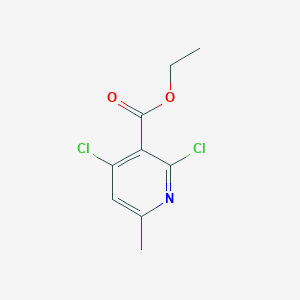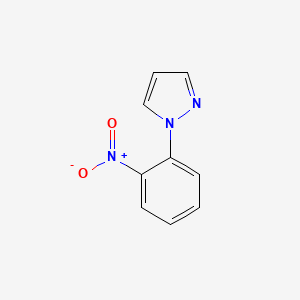
O-(2,4-dichlorobenzyl)hydroxylamine
Vue d'ensemble
Description
O-(2,4-Dichlorobenzyl)hydroxylamine is a chemical compound known for its utility in organic synthesis It is a white to pale yellow solid that is soluble in water and certain organic solvents
Applications De Recherche Scientifique
O-(2,4-Dichlorobenzyl)hydroxylamine has several scientific research applications:
Chemistry: Used as a reagent for introducing aminooxy groups in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a biochemical probe.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mécanisme D'action
Mode of Action
The exact mode of action of O-(2,4-Dichlorobenzyl)hydroxylamine is currently unknown . They can also form oximes with aldehydes and ketones, which may have implications for their biological activity.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with its targets . .
Analyse Biochimique
Biochemical Properties
O-(2,4-Dichlorobenzyl)hydroxylamine plays a crucial role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with aldehydes and ketones to form stable oxime derivatives . This interaction is essential in various biochemical assays and synthetic processes. The compound also interacts with enzymes such as oxidoreductases, which facilitate the conversion of substrates through redox reactions .
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of specific enzymes and proteins involved in signal transduction. This compound can alter gene expression by interacting with transcription factors and other regulatory proteins . Additionally, it impacts cellular metabolism by influencing the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with target biomolecules. This compound acts as a nucleophile, reacting with electrophilic centers on enzymes and proteins. This interaction can result in enzyme inhibition or activation, depending on the specific target and context . Furthermore, this compound can induce changes in gene expression by binding to DNA or interacting with transcriptional regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but it may degrade under extreme conditions such as high temperatures or acidic environments . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and primarily influence metabolic pathways and enzyme activity . At higher doses, it can cause adverse effects such as cellular toxicity, organ damage, and disruptions in normal physiological processes . Threshold effects are observed, where a specific dosage level results in significant biological changes.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to redox reactions and the formation of oximes . It interacts with enzymes such as oxidoreductases and transferases, facilitating the conversion of substrates and the production of metabolic intermediates . These interactions can influence overall metabolic flux and the levels of specific metabolites within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments and its accumulation in target tissues . The distribution pattern of this compound can influence its overall biological activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . This compound can be directed to specific organelles such as the mitochondria, nucleus, or endoplasmic reticulum, where it exerts its biochemical effects . The localization of this compound within cells can impact its activity and function, contributing to its overall biological role.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of O-(2,4-Dichlorobenzyl)hydroxylamine typically involves organic synthesis methods. One common route is the reaction of 2,4-dichlorobenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent under controlled temperature conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. Safety measures are crucial due to the toxic nature of the reagents and the product.
Analyse Des Réactions Chimiques
Types of Reactions
O-(2,4-Dichlorobenzyl)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oximes or nitroso compounds.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- O-(2,6-Dichlorobenzyl)hydroxylamine
- O-(3,4-Dichlorobenzyl)hydroxylamine
- O-(2,4-Dichlorophenyl)hydroxylamine
Uniqueness
O-(2,4-Dichlorobenzyl)hydroxylamine is unique due to its specific substitution pattern on the benzyl ring, which influences its reactivity and stability. Compared to its analogs, it offers distinct advantages in certain synthetic applications and biochemical studies.
Propriétés
IUPAC Name |
O-[(2,4-dichlorophenyl)methyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO/c8-6-2-1-5(4-11-10)7(9)3-6/h1-3H,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUMUUIIAOFEFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332826 | |
| Record name | O-(2,4-Dichlorobenzyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52370-40-8 | |
| Record name | O-(2,4-Dichlorobenzyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[4-(Trifluoromethoxy)phenyl]hydrazine](/img/structure/B1297727.png)



![3-Chloro-8-nitroimidazo[1,2-a]pyridine](/img/structure/B1297739.png)
